

6beta-Oxymorphol CAS number and chemical identifiers

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Compound of Interest

Compound Name: *6beta-Oxymorphol*

Cat. No.: *B163108*

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An In-depth Technical Guide to 6 β -Oxymorphol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6 β -Oxymorphol, a significant metabolite of the semi-synthetic opioid oxymorphone. It details its chemical identity, relevant experimental protocols, and its role in opioid signaling pathways, offering valuable information for professionals in pharmacology and medicinal chemistry.

Core Chemical Identifiers

6 β -Oxymorphol, also known as β -Oxymorphol or 14-Hydroxydihydroisomorphine, is an active metabolite of oxymorphone.^{[1][2]} It is categorized as an opioid and is formed through the metabolic reduction of the 6-keto group of its parent compound.^[3] The following table summarizes its key chemical identifiers.

Identifier	Value	Source
CAS Number	54934-75-7	[3] [4]
IUPAC Name	(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol	[4]
Molecular Formula	C ₁₇ H ₂₁ NO ₄	[3] [4]
Molecular Weight	303.35 g/mol	[3] [4]
Canonical SMILES	CN1CC[C@]23[C@@H]4--INVALID-LINK--O	[3] [4]
Isomeric SMILES	CN1CC[C@]23[C@@H]4--INVALID-LINK--O	[3]
InChI	InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1	[3] [4]
InChIKey	AABLHGPVOULICI-LQPBRMSDSA-N	[3]
Synonyms	beta-Oxymorphol, 14-Hydroxydihydroisomorphine	[1] [4]

Experimental Protocols

Synthesis of 6 β -Oxymorphol via Catalytic Hydrogenation

The synthesis of 6 β -Oxymorphol primarily involves the stereoselective reduction of the C-6 keto group of oxymorphone. Catalytic hydrogenation is a common and effective method for this transformation.[\[3\]](#)

Objective: To reduce the 6-keto group of oxymorphone to a 6 β -hydroxyl group, yielding 6 β -Oxymorphol.

Materials:

- Oxymorphone (starting material)
- Heterogeneous catalyst (e.g., Platinum group metal on a solid support like carbon)[\[3\]](#)
- Gaseous hydrogen (H₂)
- Anhydrous solvent (e.g., ethanol, glacial acetic acid)[\[5\]](#)
- Reaction vessel suitable for hydrogenation

Methodology:

- **Catalyst Suspension:** The heterogeneous catalyst is suspended in the chosen anhydrous solvent within the reaction vessel.
- **Dissolution of Starting Material:** Oxymorphone is dissolved in the solvent and added to the reaction vessel.
- **Hydrogenation:** The reaction vessel is purged with an inert gas and then filled with gaseous hydrogen to the desired pressure (e.g., 40-50 psi).[\[5\]](#) The mixture is agitated at room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
- **Catalyst Removal:** Upon completion, the reaction mixture is filtered to remove the solid catalyst.

- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography to isolate 6 β -Oxymorphol from its stereoisomer, 6 α -Oxymorphol, and any unreacted starting material.
- Characterization: The final product's identity and purity are confirmed using analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.



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Caption: Workflow for the synthesis of 6 β -Oxymorphol.

Quantification in Biological Samples via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the simultaneous detection and quantification of opiates, including oxymorphone and its metabolites, in biological matrices like blood.[\[6\]](#)

Objective: To extract, derivatize, and quantify 6 β -Oxymorphol from a blood sample.

Methodology:

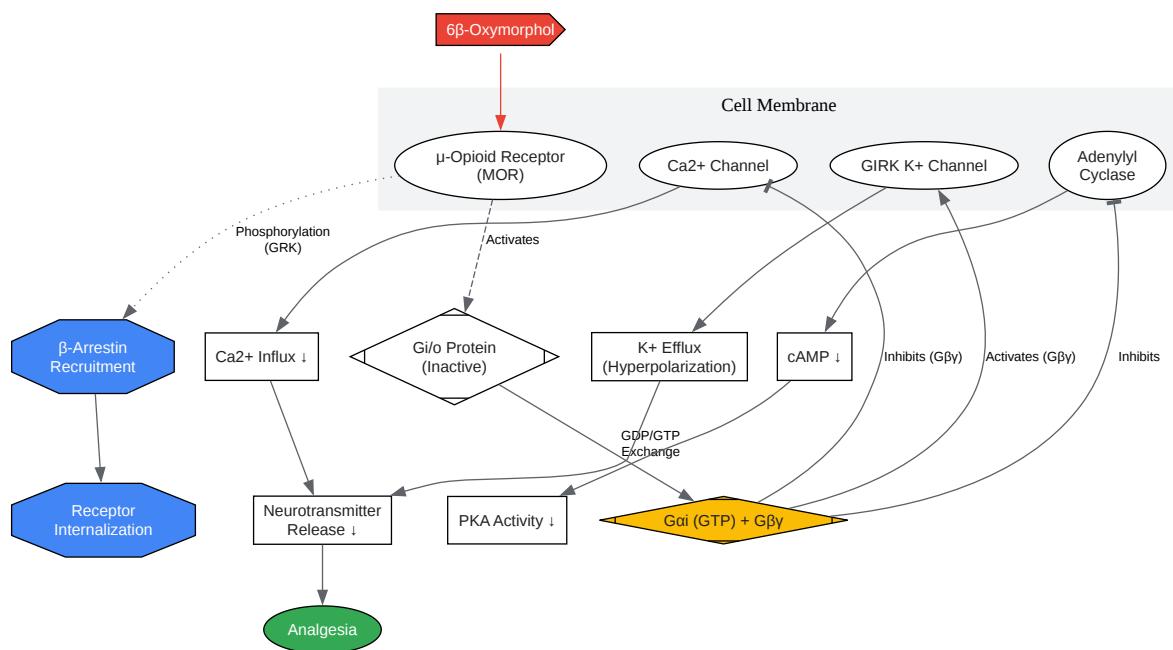
- Sample Preparation: A known volume of the blood sample (e.g., 1 mL) is mixed with a deuterated internal standard. Proteins are precipitated by adding a solvent like acetonitrile.[\[6\]](#)
- Extraction: The mixture is centrifuged, and the supernatant is collected. The sample undergoes a multi-step liquid-liquid extraction process, often involving pH adjustments and different organic solvents (e.g., chloroform/trifluoroethanol) to isolate the analytes.[\[6\]](#)
- Derivatization: The extracted residue is derivatized to improve its volatility and chromatographic properties for GC analysis. This is a critical step for polar compounds like opioids. A two-step process is common:
 - Methoximation: Ketone groups are converted to methoximes.[\[6\]](#)
 - Acylation: Hydroxyl groups are converted to propionyl esters using propionic anhydride.[\[6\]](#)
- GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase. The mass spectrometer detects and quantifies the fragments of each compound, allowing for precise identification and measurement against the internal standard.
- Data Analysis: The concentration of 6 β -Oxymorphol is determined by comparing the peak area of the analyte to that of the internal standard, using a previously established calibration curve.

Signaling Pathways

6 β -Oxymorphol exerts its pharmacological effects primarily through interaction with the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).^[3] While it shares a similar binding affinity with its isomer, 6 α -Oxymorphol, its intrinsic efficacy differs, which can lead to distinct signaling profiles.^[3]

Upon binding to the MOR, 6 β -Oxymorphol initiates a cascade of intracellular events:

- **G Protein Activation:** The agonist-bound receptor promotes the exchange of GDP for GTP on the α -subunit of an associated inhibitory G protein (G α i/o). This causes the dissociation of the G α i/o subunit from the G β γ dimer.
- **Downstream Effects:**
 - **G α i/o Subunit:** The activated G α i/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[7] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
 - **G β γ Dimer:** The G β γ dimer directly interacts with and modulates ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.^[7]
- **Overall Effect:** The combined effect of ion channel modulation and reduced cAMP leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters (like substance P) involved in pain transmission, resulting in analgesia.
- **Receptor Desensitization:** Chronic activation can lead to receptor desensitization. The receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β -arrestin. β -arrestin binding uncouples the receptor from G proteins and facilitates its internalization, reducing the signaling response.^[7]

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